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molecular formula C14H10O4 B8801937 Bis(propargyl)terephthalate CAS No. 4631-69-0

Bis(propargyl)terephthalate

Cat. No. B8801937
M. Wt: 242.23 g/mol
InChI Key: HZTNYDWTDTYXQC-UHFFFAOYSA-N
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Patent
US03996380

Procedure details

To a mixture of 10.15 g. of terephthaloyl chloride, 8.41 g. propargyl alcohol and 200 ml. anhydrous ether at 5° under nitrogen is slowly added with stirring 16.1 ml. of pyridine. The reaction mixture is stirred for 4 hours at 5° and for 21/2 hour at room temperature. Water (2 ml.) is added and the mixture is stirred for 1/2 hour. Additional water (100 ml.) is added, the organic layer is extracted with ether and pentane and the reaction mixture is worked up using the procedure of Example 1 to yield bis(propargyl)terephthalate, m.p. 109-109.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:16])[C:14]#[CH:15].CC[O:19][CH2:20][CH3:21].N1C=CC=C[CH:23]=1>O>[CH2:13]([O:16][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:19][CH2:20][C:21]#[CH:23])=[O:7])=[CH:4][CH:3]=1)[C:14]#[CH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring 16.1 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 10.15 g
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 4 hours at 5° and for 21/2 hour at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1/2 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the organic layer is extracted with ether and pentane

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC(C1=CC=C(C(=O)OCC#C)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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